2-Chloro-5-thienyl-(3-furyl)methanol

Description

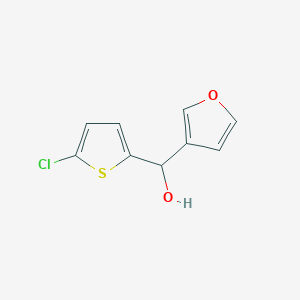

2-Chloro-5-thienyl-(3-furyl)methanol is a heterocyclic alcohol featuring a thiophene (thienyl) and a furan (furyl) ring linked via a chlorinated methanol backbone. Its molecular formula is C₉H₇ClO₂S, combining sulfur from the thiophene, oxygen from the furan, and a chlorine substituent.

Properties

IUPAC Name |

(5-chlorothiophen-2-yl)-(furan-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2S/c10-8-2-1-7(13-8)9(11)6-3-4-12-5-6/h1-5,9,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZZODUTLNRHBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(C2=CC=C(S2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-thienyl-(3-furyl)methanol typically involves multi-step organic reactions. One common approach is the halogenation of 5-thienyl-(3-furyl)methanol followed by chlorination. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-thienyl-(3-furyl)methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions typically yield the corresponding alcohols or amines.

Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-thienyl-(3-furyl)methanol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

Industry: The compound is used in the manufacturing of various chemical products, including dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-5-thienyl-(3-furyl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

2-Chloro-5-thienyl-(1-methyl-2-pyrrolyl)methanol

- Structure : Replaces the 3-furyl group with a 1-methyl-2-pyrrolyl moiety.

- Molecular Formula: Likely C₁₀H₁₁ClNOS (inferred from nomenclature).

2-Chloro-5-thienyl-(2-pyridyl)methanol

- Structure : Substitutes the 3-furyl group with a pyridine ring.

- Molecular Formula: C₁₀H₈ClNOS (molar mass: 225.69 g/mol) .

- Key Differences :

- Aromaticity and Basicity : Pyridine’s nitrogen imparts basicity and distinct π-electron distribution, contrasting with the electron-rich furan. This affects solubility in polar solvents and interaction with electrophiles.

- Reactivity : Pyridine’s lone pair on nitrogen may participate in coordination chemistry, a feature absent in furan derivatives .

(3-Chloro-5-methylfuran-2-yl)(phenyl)methanol

- Structure : Retains a furan ring but replaces the thienyl group with a phenyl substituent.

- Molecular Formula : C₁₂H₁₁ClO₂ (molar mass: 222.67 g/mol) .

- Key Differences :

- Electronic Effects : The phenyl group is purely aromatic without heteroatoms, reducing polarity compared to thiophene-containing analogs.

- Substituent Impact : The 5-methyl group on the furan may stabilize the ring electronically, as seen in solvolysis studies where methyl groups enhance reaction rates in furyl derivatives .

(4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol

- Structure : Features a fluorinated and methylated furan alongside a phenyl group.

- Molecular Formula: C₁₂H₁₁ClFNO (molar mass: 247.67 g/mol inferred from CAS 1443324-44-4) .

- Steric and Electronic Synergy: Combined chloro and fluoro substituents may create unique reactivity profiles, such as enhanced resistance to oxidation .

Substituent Effects and Reactivity Trends

Solvolysis Behavior

Molecular Orbital Parameters

- Studies using CNDO/2 and INDO methods suggest that substituent positions on furan and thiophene rings critically influence frontier molecular orbitals, dictating reactivity in electrophilic substitutions or redox processes .

Biological Activity

2-Chloro-5-thienyl-(3-furyl)methanol is a thienyl compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article explores the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₉ClOS₂, with a molecular weight of approximately 244.8 g/mol. Its structure includes a chloromethyl group and two heterocyclic rings, which contribute to its biological properties.

Overview of Biological Activities

Research indicates that this compound exhibits significant antimicrobial and antifungal activities.

Antimicrobial Properties

The compound has shown effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus. In vitro studies have reported minimum inhibitory concentration (MIC) values indicating its potency against Gram-positive and Gram-negative bacteria.

Antifungal Activity

Evidence suggests that this compound may possess antifungal properties as well, making it a candidate for the development of new antifungal agents amid rising resistance to existing treatments.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Molecular Targets : The compound likely interacts with enzymes or receptors crucial for microbial survival.

- Biochemical Pathways : It may modulate key biochemical pathways, affecting cellular processes such as metabolism and signal transduction.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Similarity Index |

|---|---|

| 2-Chloro-5-thienylmethanol | 0.97 |

| 5-Methyl-2-thienylmethanol | 0.80 |

| 2-Chloro-5-thienyl-(2-thienyl)methanol | 0.78 |

This table illustrates how slight modifications in structure can lead to variations in biological activity and chemical properties.

Synthesis and Characterization

The synthesis of this compound can be achieved through various synthetic routes involving thienyl precursors and chloromethylation processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Biological Testing

In vitro studies have demonstrated that compounds similar to this compound exhibit potent anticancer activity against various cancer cell lines while maintaining low cytotoxicity towards non-cancerous cells. This dual activity underscores the potential for developing therapeutic agents targeting both microbial infections and cancer.

Notable Research Findings

- Antimicrobial Efficacy : A study found that derivatives of thienyl compounds exhibited significant antimicrobial activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa, with MIC values below 125 µg/mL .

- Antifungal Properties : Another investigation highlighted the antifungal effectiveness against Candida albicans, emphasizing the importance of developing new antifungal treatments .

- Cytotoxicity Studies : Research indicated that certain thienyl derivatives maintained low cytotoxicity towards non-cancerous cells while effectively inhibiting cancer cell proliferation, suggesting their potential use in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.